molecular formula C18H16N6O2 B314306 4-amino-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B314306
M. Wt: 348.4 g/mol
InChI Key: LRSWKHNWIARAIQ-KEBDBYFISA-N
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Description

4-amino-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a carbazole moiety, an oxadiazole ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The amino and hydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted carbazole and oxadiazole derivatives.

Scientific Research Applications

4-amino-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical and pharmacological research.

Mechanism of Action

The mechanism of action of 4-amino-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine
  • 3-amino-9-ethyl-carbazole
  • 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-oxadiazole

Uniqueness

4-amino-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide is unique due to the presence of both the oxadiazole and carbazole moieties, which confer distinct electronic and structural properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science compared to other similar compounds .

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

4-amino-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C18H16N6O2/c1-2-24-14-6-4-3-5-12(14)13-9-11(7-8-15(13)24)10-20-21-18(25)16-17(19)23-26-22-16/h3-10H,2H2,1H3,(H2,19,23)(H,21,25)/b20-10+

InChI Key

LRSWKHNWIARAIQ-KEBDBYFISA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=NON=C3N)C4=CC=CC=C41

SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)C3=NON=C3N)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)C3=NON=C3N)C4=CC=CC=C41

Origin of Product

United States

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